![molecular formula C16H18FNO4S B2904803 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene CAS No. 2411250-85-4](/img/structure/B2904803.png)
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene, also known as FSOPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. FSOPB is a member of the benzene family and contains a fluorosulfonyloxy group, which is responsible for its unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and apoptosis. 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene has been shown to modulate the activity of the sigma-1 receptor, leading to the regulation of these cellular processes.
Biochemical and Physiological Effects
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward. 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene has several advantages for use in lab experiments. It is a highly selective and potent sigma-1 receptor ligand, making it a useful tool compound for studying the sigma-1 receptor. 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene is also relatively easy to synthesize, making it readily available for use in research. However, 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene. One area of research is the development of 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the role of the sigma-1 receptor in various diseases, including cancer, neurodegenerative diseases, and psychiatric disorders. 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene may also have potential applications in drug discovery, as it can be used to identify new compounds that target the sigma-1 receptor.
Métodos De Síntesis
The synthesis of 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene involves the reaction of 1,2-dipropoxybenzene with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methyl-N-[(4-pyridinyl)methyl]amine to produce 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene. The yield of the synthesis process is approximately 60%.
Aplicaciones Científicas De Investigación
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene has been extensively studied for its potential applications in pharmaceutical research. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene has been used as a tool compound to study the sigma-1 receptor and its role in diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1-[(4-fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-2-11-21-16-6-4-3-5-15(16)18-12-13-7-9-14(10-8-13)22-23(17,19)20/h3-10,18H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIOVJHVFVKSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NCC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

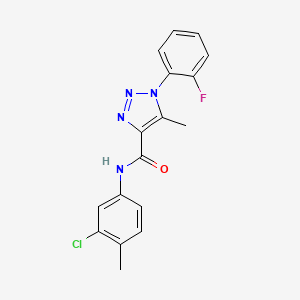
![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2904726.png)
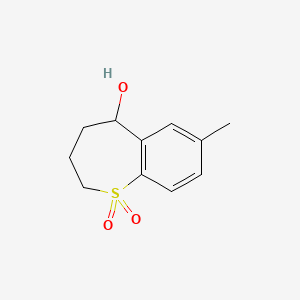

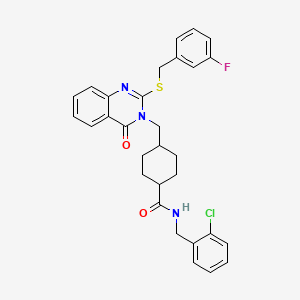
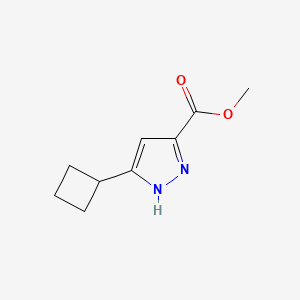
![2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide](/img/structure/B2904733.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2904734.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2904739.png)
![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2904740.png)
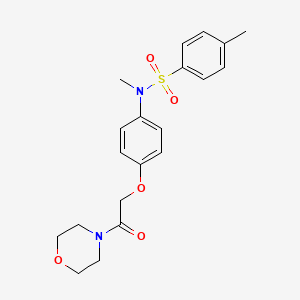
![N-(4-methoxyphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2904742.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2904743.png)